molecular formula C10H21NO2 B13215454 1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol

1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol

Cat. No.: B13215454
M. Wt: 187.28 g/mol
InChI Key: YFMYPOLBNVMXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-aminopropan-2-ol with a methoxy-substituted cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol is unique due to its specific combination of functional groups and its cyclohexanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-3-methoxycyclohexan-1-ol

InChI

InChI=1S/C10H21NO2/c1-8(7-11)10(12)5-3-4-9(6-10)13-2/h8-9,12H,3-7,11H2,1-2H3

InChI Key

YFMYPOLBNVMXCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCC(C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.